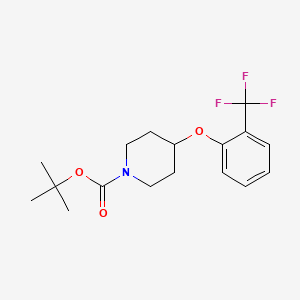

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-12(9-11-21)23-14-7-5-4-6-13(14)17(18,19)20/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYLUTZGNZLFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677459 | |

| Record name | tert-Butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921605-76-7 | |

| Record name | tert-Butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine (CAS No: 921605-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

1-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine, with the Chemical Abstracts Service (CAS) number 921605-76-7 , is a synthetic building block of significant interest in the field of drug discovery and development. This compound incorporates three key structural features that render it a valuable tool for medicinal chemists: a piperidine core, a Boc (tert-butoxycarbonyl) protecting group, and a trifluoromethyl-substituted phenoxy moiety.

The piperidine ring is a ubiquitous scaffold found in a vast array of FDA-approved drugs and biologically active natural products, valued for its ability to introduce a three-dimensional character into molecules, which can enhance binding to biological targets. The Boc protecting group offers a robust and easily removable shield for the piperidine nitrogen, enabling selective chemical modifications at other positions of the molecule.[1] The 2-(trifluoromethyl)phenoxy group is particularly noteworthy. The trifluoromethyl (-CF3) group is a bioisostere of a methyl or chloro group and is known to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity of a molecule to its target protein.[2][3] Its placement on the phenoxy ring at the ortho position influences the conformational properties of the molecule, which can be critical for achieving desired pharmacological activity.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, serving as a resource for researchers leveraging this versatile intermediate in their scientific endeavors.

Synthesis and Purification: Crafting the Core Structure

The synthesis of this compound typically involves the formation of an aryl ether linkage between a protected piperidine alcohol and a trifluoromethyl-substituted phenol. Two common and effective methods for this transformation are the Mitsunobu reaction and the Ullmann condensation.

Method 1: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry at the alcohol carbon.[4][5] In this case, it provides a reliable method for coupling N-Boc-4-hydroxypiperidine with 2-(trifluoromethyl)phenol.

Reaction Scheme:

A conceptual workflow for the Mitsunobu reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.), 2-(trifluoromethyl)phenol (1.1 eq.), and triphenylphosphine (PPh3) (1.2 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired product, this compound. The byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, are also separated during this process.

The causality behind this experimental choice lies in the mild reaction conditions and high functional group tolerance of the Mitsunobu reaction, making it suitable for complex molecules. The use of an inert atmosphere and anhydrous solvents is critical to prevent the quenching of the reactive intermediates.

Method 2: The Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers and, by extension, aryl alkyl ethers.[6][7][8] This method involves the coupling of a phenol with an alkyl halide or sulfonate.

Reaction Scheme:

A conceptual workflow for the Ullmann condensation.

Experimental Protocol:

-

Preparation of the Piperidine Electrophile: N-Boc-4-hydroxypiperidine is first converted to a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine.

-

Coupling Reaction: A mixture of the N-Boc-4-piperidinyl mesylate/tosylate (1.0 eq.), 2-(trifluoromethyl)phenol (1.2 eq.), a copper(I) or copper(II) catalyst (e.g., CuI, Cu2O, or CuSO4), and a base (e.g., K2CO3, Cs2CO3, or pyridine) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated at elevated temperatures (typically 100-160 °C) for several hours to days.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.

The Ullmann condensation is often chosen for its scalability and the use of more economical reagents compared to the Mitsunobu reaction, although it typically requires harsher reaction conditions.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in further synthetic steps.

| Property | Value | Source |

| CAS Number | 921605-76-7 | - |

| Molecular Formula | C₁₇H₂₂F₃NO₃ | - |

| Molecular Weight | 345.36 g/mol | - |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents such as DCM, THF, ethyl acetate, and methanol. | Inferred from structure |

Predicted Spectral Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5-7.0 (m, 4H, Ar-H), ~4.5 (m, 1H, O-CH), ~3.7 (m, 2H, piperidine N-CH₂ₑ), ~3.3 (m, 2H, piperidine N-CH₂ₐ), ~2.0 (m, 2H, piperidine CH₂ₑ), ~1.8 (m, 2H, piperidine CH₂ₐ), 1.45 (s, 9H, Boc-C(CH₃)₃). Note: The exact chemical shifts and multiplicities will depend on the specific conformation and solvent.[9][10]

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~155 (C=O, Boc), ~150-120 (Ar-C and CF₃), ~80 (C(CH₃)₃, Boc), ~70 (O-CH), ~40 (piperidine N-CH₂), ~30 (piperidine CH₂), ~28 (C(CH₃)₃, Boc). Note: The quartet splitting pattern of the CF₃ carbon and adjacent aromatic carbons is expected.[9][10]

-

Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₇H₂₃F₃NO₃⁺: 346.16. A characteristic fragmentation pattern would involve the loss of the Boc group (100 amu) or isobutylene (56 amu).[11]

Applications in Drug Discovery

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown activity against a variety of targets.

As a Precursor for Central Nervous System (CNS) Agents

The trifluoromethylphenoxy piperidine motif is found in a number of compounds targeting CNS receptors. The trifluoromethyl group can enhance blood-brain barrier penetration due to its lipophilicity and can improve metabolic stability, which are desirable properties for CNS drugs. Derivatives of this scaffold could be explored as potential modulators of dopamine, serotonin, or other neurotransmitter transporters and receptors.

In the Development of Novel Therapeutics

The Boc-protected nitrogen allows for further functionalization, such as N-alkylation or N-arylation, after deprotection. This versatility enables the creation of libraries of compounds for high-throughput screening against various biological targets. The ether linkage is generally stable under physiological conditions, making this a suitable core for drug candidates.

Logical Relationship in Drug Design:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 8. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. rsc.org [rsc.org]

- 11. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 1-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structural architecture, featuring a Boc-protected piperidine ring linked to a trifluoromethyl-substituted phenoxy moiety, makes it a valuable building block for the synthesis of novel therapeutic agents. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization, to support its application in research and development.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, its properties can be reliably estimated based on data from structurally analogous compounds and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂F₃NO₃ | Calculated |

| Molecular Weight | 361.36 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[1] |

| Melting Point | Not available. Expected to be in the range of 70-85 °C based on similar structures.[2] | Inferred |

| Boiling Point | Predicted: ~400 °C | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | General chemical principles |

| CAS Number | 188528-09-2 |

Synthesis of this compound

A plausible synthetic route to this compound involves a Williamson ether synthesis, a well-established and reliable method for forming ether linkages. The general workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Materials:

-

1-Boc-4-hydroxypiperidine

-

2-Fluorobenzotrifluoride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of 1-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add 2-fluorobenzotrifluoride (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Sources

An In-depth Technical Guide to 1-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, and prospective applications in drug discovery, with a focus on the scientific rationale behind its design and utility.

Molecular Profile and Physicochemical Properties

This compound, also known as tert-butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate, is a derivative of piperidine, a common scaffold in pharmaceutical agents. The presence of both the bulky tert-butoxycarbonyl (Boc) protecting group and the electron-withdrawing trifluoromethyl (-CF3) moiety on the phenoxy ring imparts unique physicochemical characteristics that are highly valuable in the design of novel therapeutics.

Molecular Formula: C₁₇H₂₂F₃NO₃

Molecular Weight: 373.35 g/mol

Key Structural Features:

-

Piperidine Core: A saturated six-membered heterocycle containing nitrogen, which is a prevalent motif in approved drugs, contributing to desirable pharmacokinetic properties.

-

Boc Protecting Group: Attached to the piperidine nitrogen, this group enhances lipophilicity and serves as a crucial protecting group in multi-step syntheses, allowing for selective reactions at other positions of the molecule.

-

Phenoxy Ether Linkage: Connects the piperidine ring at the 4-position to a phenyl ring, a common linkage in various biologically active compounds.

-

Ortho-Trifluoromethyl Group: The -CF3 group at the 2-position of the phenoxy ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Significance in Drug Discovery |

| Molecular Weight | 373.35 g/mol | Within the range suitable for oral bioavailability (Lipinski's Rule of Five). |

| Calculated LogP | ~4.5 | Indicates high lipophilicity, which can enhance membrane permeability. |

| Hydrogen Bond Donors | 0 | The absence of N-H protons on the piperidine ring due to Boc protection. |

| Hydrogen Bond Acceptors | 4 (3 oxygens, 1 nitrogen) | Can participate in interactions with biological targets. |

| Polar Surface Area | 38.77 Ų | Contributes to the molecule's solubility and transport properties. |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and overall efficiency. Two primary retrosynthetic strategies are outlined below.

Williamson Ether Synthesis Approach

A common and straightforward method for forming the key ether linkage is the Williamson ether synthesis. This involves the reaction of an alkoxide with a suitable organohalide. In this context, the synthesis would proceed by reacting the alkoxide of 1-Boc-4-hydroxypiperidine with an activated aryl halide.

Retrosynthetic Analysis (Williamson Ether Synthesis):

Figure 1: Retrosynthetic approach via Williamson ether synthesis.

Detailed Experimental Protocol (Proposed):

-

Deprotonation of 1-Boc-4-hydroxypiperidine: To a solution of 1-Boc-4-hydroxypiperidine (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the corresponding alkoxide.

-

Nucleophilic Aromatic Substitution: To the solution of the in situ generated alkoxide, add 2-fluorobenzotrifluoride (1.2 eq.). The reaction mixture is then heated to a temperature ranging from 80 to 120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Mitsunobu Reaction Approach

The Mitsunobu reaction offers a milder alternative for the formation of the ether linkage, proceeding with inversion of configuration at the alcohol carbon. This method is particularly useful when dealing with sensitive functional groups.

Retrosynthetic Analysis (Mitsunobu Reaction):

Figure 2: Retrosynthetic approach via Mitsunobu reaction.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 1-Boc-4-hydroxypiperidine (1.0 eq.), 2-(trifluoromethyl)phenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in an anhydrous solvent like THF, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) in THF dropwise at 0 °C.

-

Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to purification by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced hydrazinedicarboxylate byproducts.

Analytical Characterization

The structural confirmation and purity assessment of this compound are crucial. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), and the aromatic protons of the phenoxy group (multiplets between 7.0-7.8 ppm). The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the carbons of the piperidine ring, the carbons of the aromatic ring, and the carbon of the trifluoromethyl group (a quartet due to C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the -CF₃ group, providing a clear indication of its presence.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 374.16. Common fragmentation patterns would involve the loss of the Boc group or cleavage of the ether linkage.

Chromatographic Purity

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to assess the purity of the synthesized compound. A single sharp peak in the chromatogram indicates a high degree of purity.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the development of novel therapeutic agents, particularly for central nervous system (CNS) disorders.

Role of the Trifluoromethyl Group

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's properties.[1] The -CF₃ group is highly lipophilic and electron-withdrawing, which can lead to:

-

Increased Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can prolong the half-life of a drug.

-

Enhanced Membrane Permeability: Increased lipophilicity can facilitate the crossing of biological membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs.

-

Modulation of pKa: The electron-withdrawing nature of the -CF₃ group can alter the basicity of nearby functional groups, influencing drug-receptor interactions.

-

Improved Binding Affinity: The -CF₃ group can participate in favorable interactions with protein targets, leading to enhanced potency.

Potential Therapeutic Targets

Derivatives of 4-phenoxypiperidine have been investigated for a variety of therapeutic targets. The introduction of a trifluoromethyl group on the phenoxy ring can modulate the activity and selectivity of these compounds. Potential applications include the development of:

-

Antidepressants and Anxiolytics: By targeting serotonin and dopamine receptors or transporters.

-

Antipsychotics: Through modulation of dopamine and serotonin receptor pathways.

-

Analgesics: By interacting with opioid or other pain-related receptors.

-

Neuroprotective Agents: For the treatment of neurodegenerative diseases.

The ortho-position of the trifluoromethyl group in this compound can induce a specific conformational preference in the molecule, which could be exploited to achieve selectivity for a particular receptor subtype.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically designed chemical entity with significant potential as a building block in drug discovery. Its calculated molecular weight of 373.35 g/mol and its unique combination of a piperidine core, a Boc protecting group, and an ortho-trifluoromethyl-substituted phenoxy moiety make it an attractive scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The synthetic routes outlined in this guide provide a practical framework for its preparation, and the analytical methods described are essential for its characterization and quality control. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

Wang, M., Wang, W., & Qu, G. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

- Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

-

Swanson, D. M., et al. (2005). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Journal of medicinal chemistry, 48(6), 1857–1872. [Link]

-

Wang, M., Wang, W., & Qu, G. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

- Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.

-

PubChem. (n.d.). 1-Boc-4-(2-fluoro-phenylamino)-piperidine. National Center for Biotechnology Information. Retrieved from [Link]

- Macmillan Group. (n.d.).

-

MySkinRecipes. (n.d.). 4-(4-(Trifluoromethyl)Phenoxy)Piperidine. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Federal Register. [Link]

- Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

Sources

An In-Depth Technical Guide to the Organic Solvent Solubility of 1-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine

Abstract

1-Boc-4-(2-(trifluoromethyl)phenoxy)piperidine is a complex heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of novel therapeutic agents. The solubility of this intermediate in organic solvents is a critical physicochemical parameter that dictates its handling, reaction kinetics, purification, and formulation. This guide provides a comprehensive analysis of the factors governing its solubility, predictive assessments based on its molecular structure, and a detailed, field-proven experimental protocol for its precise determination. We delve into the causality behind experimental choices, ensuring a robust and reproducible methodology for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

In the trajectory of drug discovery and development, the physicochemical properties of a molecule are as crucial as its pharmacological activity. Among these, solubility—the ability of a solute to dissolve in a solvent to form a homogeneous system—is a foundational parameter.[1][2] For a synthetic intermediate like this compound, which is a structural analog to precursors of pharmacologically active compounds, understanding its solubility profile in various organic solvents is paramount.[3][4]

A comprehensive solubility profile enables:

-

Optimal Reaction Conditions: Selection of the appropriate solvent ensures that reactants are in the solution phase, maximizing reaction rates and yields.

-

Efficient Purification: Knowledge of differential solubility is the basis for crystallization, precipitation, and chromatographic purification strategies.

-

Informed Process Development: Scalable and reproducible manufacturing processes rely on predictable solubility behavior.

This guide serves as a technical resource, blending theoretical principles with practical, actionable protocols to empower researchers in their work with this and structurally related molecules.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure.[5] By dissecting the key functional motifs of this compound, we can make informed predictions about its interactions with different classes of organic solvents.

-

tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar protecting group significantly increases the lipophilicity of the molecule. It will favor interactions with nonpolar and moderately polar aprotic solvents through van der Waals forces.

-

Piperidine Ring: The saturated heterocyclic core is largely nonpolar, contributing to overall lipophilicity. The nitrogen atom, while sterically hindered by the Boc group, can still act as a weak hydrogen bond acceptor.

-

Ether Linkage (-O-): The oxygen atom introduces a polar site and can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents.

-

(2-Trifluoromethyl)phenoxy Group: This is a complex moiety with dual characteristics.

-

The phenyl ring is aromatic and lipophilic, favoring interactions with solvents capable of π-π stacking or those with similar aromatic character.

-

The trifluoromethyl (-CF3) group is highly electronegative and electron-withdrawing. While fluorine itself is not a strong hydrogen bond acceptor, the group's overall effect is to increase the molecule's lipophilicity and reduce its polarity.[6][7] It often enhances solubility in nonpolar solvents and can decrease solubility in polar, protic solvents due to its hydrophobic nature.[8][9]

-

Predicted Solubility Trend: Based on this analysis, this compound is expected to be a largely lipophilic and moderately polar molecule. Therefore, it should exhibit the highest solubility in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc), where dipole-dipole interactions and van der Waals forces can be maximized. Moderate solubility is anticipated in polar protic solvents like Methanol (MeOH) and Ethanol (EtOH), where the ether and Boc carbonyl oxygens can act as hydrogen bond acceptors. Solubility is predicted to be low in highly nonpolar aliphatic solvents like Heptane or Hexane and also limited in highly polar solvents like water.

Theoretical Framework: The Principle of "Like Dissolves Like"

The adage "like dissolves like" remains a powerful guiding principle in solubility science. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[10]

-

Polar Aprotic Solvents (e.g., DCM, THF, Acetone): These solvents possess significant dipole moments but lack acidic protons. They will effectively solvate the polar regions of the target molecule (ether linkage, carbonyl group) via dipole-dipole interactions, while their organic character accommodates the lipophilic Boc and aromatic groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While our target molecule has hydrogen bond acceptors, it lacks strong donor sites. Dissolution in these solvents requires overcoming the solvent's strong hydrogen-bonding network, which may result in moderate, rather than high, solubility.

-

Nonpolar Solvents (e.g., Heptane, Toluene): These solvents interact primarily through weak London dispersion forces. They will solvate the nonpolar regions (Boc group, piperidine ring, aromatic ring) but will be less effective at solvating the polar ether and carbonyl functionalities, likely leading to lower solubility.

The overall process of dissolution involves the balance between the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[11][12]

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantification, a robust experimental method is required. The isothermal shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated system at equilibrium.[13][14] The protocol below details this method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.[15][16]

Diagram of the Experimental Workflow

Caption: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol

Rationale: This protocol is designed to ensure that a true thermodynamic equilibrium is reached and that the concentration of the dissolved compound is measured accurately without interference from suspended microparticles.

-

Preparation of Stock Solutions for Calibration:

-

Accurately prepare a high-concentration stock solution (e.g., 1 mg/mL) of this compound in a solvent in which it is freely soluble (e.g., Acetonitrile or a DMSO/Acetonitrile mixture).

-

From this stock, prepare a series of at least five calibration standards through serial dilution covering the expected solubility range.

-

-

Equilibration (The Shake-Flask Method):

-

Add an excess amount of the solid compound (enough to ensure undissolved solid remains visible) into several glass vials. Adding excess solid is crucial to guarantee saturation.[14]

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration does not increase over time, thereby verifying that equilibrium has been achieved.[14]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. This step is critical. To avoid aspirating solid particles, the solution must be clarified. The most reliable method is to filter the aliquot through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents).[17] Centrifugation followed by careful removal of the supernatant is an alternative.[17]

-

-

Quantification (HPLC Analysis):

-

Dilute the clarified supernatant with the mobile phase to a concentration that falls within the range of the prepared calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water, and the UV detection wavelength should be set to a lambda max of the compound for optimal sensitivity.

-

Plot the peak area of the calibration standards against their known concentrations to generate a calibration curve. The curve must have a correlation coefficient (r²) of >0.995 for accuracy.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.[18]

-

-

Calculation:

-

Calculate the original solubility in the solvent by multiplying the concentration determined by HPLC by the dilution factor used.

-

The final result is typically expressed in mg/mL or mol/L.

-

Data Presentation and Interpretation

While specific experimental data for this exact compound is not publicly available, the following table presents a set of hypothetical yet scientifically plausible solubility values based on the structural analysis. These values serve as a practical guide for what a researcher might expect to find.

Table 1: Predicted Thermodynamic Solubility of this compound at 25 °C

| Solvent | Solvent Class | Polarity Index | Predicted Solubility (mg/mL) | USP Solubility Class[19] |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | > 100 | Freely Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | > 100 | Freely Soluble |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | 50 - 100 | Soluble |

| Acetone | Polar Aprotic | 5.1 | 50 - 100 | Soluble |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 20 - 40 | Sparingly Soluble |

| Methanol (MeOH) | Polar Protic | 5.1 | 15 - 30 | Sparingly Soluble |

| Toluene | Nonpolar (Aromatic) | 2.4 | 5 - 15 | Slightly Soluble |

| Heptane | Nonpolar (Aliphatic) | 0.1 | < 1 | Very Slightly Soluble |

Interpretation of Predicted Data:

-

The high solubility in DCM and THF aligns with the prediction that polar aprotic solvents are ideal for this molecule, effectively solvating both its polar and nonpolar regions.

-

The moderate solubility in protic solvents like methanol reflects the molecule's ability to accept hydrogen bonds, but its lack of H-bond donors and large lipophilic surface area prevent it from being freely soluble.

-

The low solubility in heptane is a direct consequence of the solvent's inability to interact favorably with the polar ether and carbonyl groups of the solute.

Diagram of Solute-Solvent Interactions

Caption: Dominant intermolecular forces influencing solubility.

Conclusion

Understanding the solubility of this compound is not merely an academic exercise; it is a practical necessity for its effective use in synthetic and medicinal chemistry. This guide has established a predictive framework based on a detailed analysis of the molecule's functional groups, which suggests high solubility in polar aprotic solvents and limited solubility in nonpolar and highly protic media.

Crucially, we have provided a rigorous, step-by-step shake-flask protocol coupled with HPLC analysis. This self-validating methodology, which emphasizes reaching true thermodynamic equilibrium and accurate quantification, provides the trustworthiness required for high-quality research and development. By applying these principles and protocols, researchers can confidently determine the solubility of this compound, enabling streamlined process development, efficient purification, and accelerated progress in their drug discovery endeavors.

References

-

Claire Global. (n.d.). 1-BOC-4-(4-FLUORO-PHENYLAMINO)-PIPERIDINE CAS 288573-56-8. Retrieved from Claire Global website. Link

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Link

-

Petrescu, L., Avram, S., & Duda-Seiman, D. (2020). The Importance of Solubility for New Drug Molecules. Timisoara Medical Journal, 21(1). Link

-

Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharma website. Link

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from Wikipedia. Link

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Retrieved from protocols.io. Link

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from Improved Pharma website. Link

-

Freire, M. G., et al. (2010). Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results. Journal of Chemical & Engineering Data, 55(8), 2843–2851. Link

-

National Center for Biotechnology Information. (n.d.). 4-Amino-1-Boc-piperidine. PubChem Compound Database. Retrieved from NCBI website. Link

-

National Center for Biotechnology Information. (n.d.). 1-Boc-4-(2-fluoro-phenylamino)-piperidine. PubChem Compound Database. Retrieved from NCBI website. Link

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University website. Link

-

European Union. (2023). Standard Operating Procedure for solubility testing. Retrieved from European Union website. Link

-

Brittain, H. G. (2007). Principles of Solubility. In Pharmaceutical Profiling in Drug Discovery for Lead Selection (pp. 333-356). AAPS Press. Link

-

ResearchGate. (n.d.). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from ResearchGate website. Link

-

ResearchGate. (n.d.). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from ResearchGate website. Link

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems website. Link

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Link

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from SlideShare. Link

-

Benchchem. (n.d.). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid. Retrieved from Benchchem website. Link

-

Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Link

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from Sciforum website. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. Link

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov website. Link

-

Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Retrieved from Google Patents website. Link

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from NIH.gov website. Link

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website. Link

-

National Center for Biotechnology Information. (n.d.). 1-Boc-4-AP. PubChem Compound Database. Retrieved from NCBI website. Link

-

ResearchGate. (n.d.). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. Retrieved from ResearchGate website. Link

-

Inam, M. A., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Journal of Molecular Liquids, 336, 116275. Link

-

Wikipedia. (n.d.). Fluorine. Retrieved from Wikipedia. Link

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 569-574. Link

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 939-943. Link

-

Yellela, S. R. K. (2010). Pharmaceutical technologies for enhancing oral bioavailability of poorly soluble drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28-36. Link

-

Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Retrieved from Pharmaguideline website. Link

-

PharmaGuru. (n.d.). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from PharmaGuru website. Link

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies website. Link

-

Benchchem. (n.d.). 1-Boc-4-(4-fluoro-phenylamino)-piperidine. Retrieved from Benchchem website. Link

-

Bouling Chemical Co., Limited. (n.d.). 4-N-Boc-Aminopiperidine Manufacturer & Supplier in China. Retrieved from Bouling Chemical website. Link

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from Wikipedia. Link

-

Clever, H. L., & Han, C. H. (1966). The solubility of certain gaseous fluorine compounds in water. Transactions of the Faraday Society, 62, 2962-2971. Link

-

Annedi, S. C., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(24), 7575. Link

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 4. 1-Boc-4-(4-fluoro-phenylamino)-piperidine | 288573-56-8 | Benchchem [benchchem.com]

- 5. ucd.ie [ucd.ie]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 10. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 11. youtube.com [youtube.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. improvedpharma.com [improvedpharma.com]

- 16. solubility experimental methods.pptx [slideshare.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pharmaguru.co [pharmaguru.co]

- 19. ascendiacdmo.com [ascendiacdmo.com]

The Indispensable Role of the Boc Protecting Group in Modern Piperidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis, however, often necessitates a strategic approach to manage the reactivity of the secondary amine. Among the arsenal of protective groups available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group stands out for its unique combination of stability, ease of introduction, and mild removal conditions. This in-depth technical guide provides a comprehensive exploration of the pivotal role of the Boc protecting group in piperidine synthesis. We will delve into the mechanistic underpinnings of Boc protection and deprotection, provide detailed, field-proven protocols, offer a comparative analysis with other common amine protecting groups, and showcase its application in the synthesis of commercially significant drug molecules. This guide is intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, empowering them to leverage the full potential of the Boc protecting group in their synthetic endeavors.

The Piperidine Scaffold and the Imperative for Nitrogen Protection

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antipsychotics, antihistamines, and analgesics.[1] The secondary amine within the piperidine ring is a nucleophilic and basic center, which, while often crucial for the final compound's biological activity, can interfere with a wide range of synthetic transformations. Unwanted side reactions, such as N-alkylation, N-acylation, or interference with base-sensitive reagents, can lead to complex product mixtures, reduced yields, and purification challenges.

To circumvent these issues, the temporary masking, or "protection," of the piperidine nitrogen is a critical step in many multi-step synthetic sequences. An ideal protecting group should be:

-

Easy to introduce in high yield under mild conditions.

-

Stable to a wide range of reaction conditions and reagents.

-

Readily removed in high yield under specific and mild conditions that do not affect other functional groups in the molecule.

The tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for the protection of the piperidine nitrogen, fulfilling these criteria with remarkable efficacy.

The Boc Group: A Shield of Stability and Versatility

The Boc group is a carbamate-based protecting group that effectively attenuates the nucleophilicity and basicity of the piperidine nitrogen. This is achieved through the electron-withdrawing effect of the carbonyl group and the steric hindrance imparted by the bulky tert-butyl group.

Mechanism of Boc Protection

The most common method for the introduction of the Boc group onto the piperidine nitrogen involves the use of di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of (Boc)₂O.

Figure 2: General mechanism of acid-catalyzed Boc deprotection.

The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of the highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free piperidine, which is then protonated by the acid to form the corresponding salt. [2]

Experimental Protocols: A Practical Guide

The following protocols are provided as a guide for the Boc protection and deprotection of piperidine. It is essential to adhere to all laboratory safety procedures and consult the Safety Data Sheets (SDS) for all reagents used.

Protocol for N-tert-Butyloxycarbonylation of Piperidine

This protocol describes a standard procedure for the Boc protection of piperidine using di-tert-butyl dicarbonate.

Materials:

-

Piperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.5 M. Cool the solution to 0 °C in an ice bath.

-

Causality: The use of a moderately dilute solution helps to control the reaction exotherm. Cooling to 0 °C is a precautionary measure, although the reaction is generally well-behaved at room temperature.

-

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 eq) either as a solid in one portion or as a solution in the reaction solvent.

-

Causality: A slight excess of (Boc)₂O ensures complete conversion of the piperidine.

-

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Causality: The reaction is typically complete within a few hours at room temperature.

-

-

Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Causality: The aqueous wash removes any unreacted (Boc)₂O and other water-soluble byproducts.

-

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Causality: The bicarbonate wash ensures the removal of any acidic impurities, and the brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude N-Boc-piperidine.

-

Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by flash column chromatography on silica gel.

Protocol for TFA-Mediated Deprotection of N-Boc-Piperidine

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

-

N-Boc-piperidine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve N-Boc-piperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

-

Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq). The addition is often done at 0 °C to control any potential exotherm, although room temperature addition is also common.

-

Causality: A significant excess of TFA is used to ensure the complete and rapid cleavage of the Boc group.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup (for the free amine): a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH > 9).

-

Causality: The base neutralizes the excess TFA and deprotonates the piperidinium salt to yield the free amine. Caution: The neutralization of TFA is highly exothermic and generates CO₂ gas. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the piperidine.

-

-

Workup (for the piperidinium salt): If the piperidinium trifluoroacetate salt is the desired product, the reaction mixture can be concentrated directly under reduced pressure to remove the solvent and excess TFA. The resulting residue can then be triturated with a non-polar solvent like diethyl ether or hexanes to precipitate the salt, which can be collected by filtration. [3]

Parameter Boc Protection Boc Deprotection (TFA) Reagent Di-tert-butyl dicarbonate ((Boc)₂O) Trifluoroacetic acid (TFA) Solvent Dichloromethane (DCM), Tetrahydrofuran (THF) Dichloromethane (DCM) Temperature 0 °C to Room Temperature 0 °C to Room Temperature Reaction Time 2-4 hours 1-2 hours | Workup | Aqueous wash, extraction | Basic wash and extraction (for free amine) or direct concentration (for salt) |

Comparative Analysis: Boc vs. Other Protecting Groups

The choice of a protecting group is a critical decision in synthetic planning. The Boc group is often compared with other common amine protecting groups such as the carbobenzyloxy (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups. The key to their utility lies in their "orthogonality," meaning that one can be selectively removed in the presence of the others. []

| Protecting Group | Abbreviation | Deprotection Condition | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) [5] | Stable to base, nucleophiles, and hydrogenolysis |

| Carbobenzyloxy | Cbz | Hydrogenolysis (H₂, Pd/C) [] | Stable to mild acid and base |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) []| Stable to acid and hydrogenolysis |

Key Considerations:

-

Orthogonality: The distinct deprotection conditions of Boc, Cbz, and Fmoc groups allow for their use in complex syntheses where multiple amine functionalities need to be selectively manipulated. For instance, a molecule can be protected with both a Boc and a Cbz group, and either can be removed without affecting the other. [1]* Acid vs. Base Lability: The acid-lability of the Boc group makes it an excellent choice when the substrate contains base-sensitive functional groups. Conversely, the base-labile Fmoc group is preferred in the presence of acid-sensitive moieties. []* Hydrogenolysis: The Cbz group's removal by catalytic hydrogenation is a very mild method, but it is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some aromatic systems.

The Boc Group in Action: Applications in Drug Synthesis

The utility of the Boc protecting group in piperidine synthesis is best illustrated by its application in the preparation of commercially important pharmaceuticals.

Synthesis of Risperidone

Risperidone is an atypical antipsychotic medication. Its synthesis often involves the coupling of a piperidine-containing fragment with another heterocyclic system. While many synthetic routes exist, the use of a protected piperidine derivative is common to avoid side reactions. The core piperidine intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is a key building block. [6][7]Protecting the piperidine nitrogen with a Boc group would allow for regioselective functionalization at other positions of the molecule before the final coupling step. The deprotection of the Boc group would then be performed prior to the alkylation with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one to yield risperidone. [6]

Synthesis of Solifenacin

Solifenacin is a medication used to treat overactive bladder. Its synthesis involves the coupling of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with a chiral piperidinol derivative. [8]The use of N-Boc-3-quinuclidinone as a starting material, which contains a piperidine-like bridged ring system, highlights the importance of Boc protection in the synthesis of complex nitrogen-containing heterocycles. The Boc group ensures that the nitrogen remains unreactive during transformations on other parts of the molecule.

Potential Pitfalls and Considerations

While the Boc group is a robust and versatile protecting group, there are potential side reactions and considerations to keep in mind during its use.

-

Formation of tert-Butyl Cation: During acidic deprotection, the formation of the electrophilic tert-butyl cation can lead to unwanted alkylation of nucleophilic functional groups within the substrate, such as indoles, phenols, or thiols. The use of "scavengers" like triethylsilane or thioanisole can mitigate this issue by trapping the tert-butyl cation.

-

Incomplete Protection or Deprotection: As with any chemical reaction, incomplete protection or deprotection can lead to a mixture of products and complicate purification. Careful monitoring of the reaction progress is crucial.

-

Strongly Acidic Conditions: While the Boc group is stable to mild acids, prolonged exposure to strong acids can lead to its cleavage. The choice of acidic reagents for other transformations in the presence of a Boc group must be made carefully.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group has solidified its position as an indispensable tool in the synthesis of piperidine-containing molecules. Its ease of introduction and removal, coupled with its stability to a broad range of reaction conditions, makes it a highly versatile and reliable choice for synthetic chemists. The orthogonality of the Boc group with other common protecting groups like Cbz and Fmoc provides the flexibility required for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. A thorough understanding of the mechanistic principles, practical protocols, and potential limitations of the Boc group, as outlined in this guide, will enable researchers to effectively harness its power in the efficient and successful synthesis of novel piperidine-based compounds.

References

- CN104311473A - Piperidine compound and preparation method thereof - Google P

- CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google P

- CN108033931B - Synthesis method of N-Boc piperazine - Google P

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])

-

Boc Deprotection - TFA - Common Organic Chemistry. (URL: [Link])

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (URL: [Link])

-

BOC deprotection - Hebei Boze Chemical Co.,Ltd. (URL: [Link])

-

Synthesis of related substances of antipsychotic drug Risperidone - The Pharma Innovation Journal. (URL: [Link])

- [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. (URL: http://www.orgsyn.org/demo.aspx?prep=v77p0010)

-

Photochemical Protection of Amines with Cbz and Fmoc Groups | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Photochemical Protection of Amines with Cbz and Fmoc Groups | Request PDF - ResearchGate. (URL: [Link])

-

Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water | Organic Letters - ACS Publications. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

-

Fmoc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

- US20080242697A1 - Process for the synthesis of solifenacin - Google P

- US6750341B2 - Preparation of risperidone - Google P

-

Synthesis and characterization of impurity G of risperidone: An antipsychotic drug | Request PDF - ResearchGate. (URL: [Link])

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (URL: [Link])

-

1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (URL: [Link])

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

-

Solvent-Free, Efficient Synthesis of 2,5-Piperazinediones from Boc-Protected Dipeptide Esters under Microwave Irradiation - ResearchGate. (URL: [Link])

-

Protecting Groups Archives – Page 2 of 2 – - Total Synthesis. (URL: [Link])

-

Protecting group - Wikipedia. (URL: [Link])

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]

- 7. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Piperidine Derivatives in Medicinal Chemistry

Abstract

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in over seventy commercialized drugs, including multiple blockbuster therapies, underscores its significance as a "privileged scaffold".[2] This guide provides a comprehensive exploration of piperidine derivatives, delving into their fundamental properties, strategic applications in drug design, and the synthetic methodologies that enable their creation. We will examine the intricate structure-activity relationships (SAR) that govern their biological effects and highlight their therapeutic impact across a spectrum of diseases, from central nervous system disorders to oncology and infectious diseases.[3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to inform and inspire the continued innovation of piperidine-based therapeutics.

The Piperidine Scaffold: A Privileged Motif in Drug Discovery

The ubiquity of the piperidine ring in pharmaceuticals is not a matter of chance; it is a direct consequence of its advantageous physicochemical and biological properties. This heterocyclic amine provides a versatile and adaptable framework for the construction of therapeutic agents.[1]

Physicochemical Properties and Their Implications

The piperidine nucleus imparts a unique combination of properties that are highly desirable in drug candidates:

-

Modulation of Lipophilicity and Solubility: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This allows for the fine-tuning of a molecule's lipophilicity and aqueous solubility, critical parameters for absorption, distribution, metabolism, and excretion (ADME).[3]

-

Conformational Flexibility: The saturated nature of the piperidine ring allows it to adopt various conformations, most notably the chair and boat forms. This flexibility enables piperidine-containing molecules to adapt their shape to the steric demands of biological targets, such as enzyme active sites and receptor binding pockets.[3][4]

-

Metabolic Stability: The piperidine scaffold is generally characterized by high chemical and metabolic stability.[3] This inherent stability contributes to improved pharmacokinetic profiles and reduced toxicity. However, it is important to note that the metabolic stability can be influenced by the substitution pattern on the ring, particularly at the positions adjacent to the nitrogen atom.[3][5]

The Role of Chirality

The introduction of chiral centers into the piperidine scaffold has profound implications for drug design and efficacy. Chiral piperidine derivatives can lead to:

-

Enhanced Biological Activity and Selectivity: Enantiomers of a chiral drug often exhibit different pharmacological activities and affinities for their biological targets. Utilizing a specific stereoisomer can significantly enhance the desired therapeutic effect while minimizing off-target interactions.[6][7]

-

Improved Pharmacokinetic Properties: The stereochemistry of a molecule can influence its absorption, distribution, metabolism, and excretion. Chiral piperidine scaffolds can be engineered to optimize these pharmacokinetic parameters.[6][7]

-

Reduced hERG Toxicity: The hERG potassium channel is a critical anti-target in drug discovery due to its role in cardiac repolarization. The introduction of chirality can help in designing molecules with reduced affinity for the hERG channel, thereby mitigating the risk of cardiotoxicity.[6][7]

Therapeutic Landscape of Piperidine Derivatives

The versatility of the piperidine scaffold has led to its incorporation into a vast array of therapeutic agents across numerous disease areas.[8][9]

Central Nervous System (CNS) Disorders

Piperidine derivatives have made a significant impact on the treatment of CNS disorders. Their ability to cross the blood-brain barrier, a critical requirement for CNS-acting drugs, is a key advantage.

-

Antipsychotics: Many successful antipsychotic drugs, such as haloperidol, risperidone, and melperone, feature a piperidine moiety.[10][11]

-

Analgesics: The piperidine ring is a core component of potent opioid analgesics, including fentanyl and its analogs, as well as pethidine (meperidine).[10][11]

-

Neurodegenerative Diseases: Piperidine derivatives are being actively investigated for the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[12][13][14] For instance, donepezil, an acetylcholinesterase inhibitor used in Alzheimer's therapy, contains a piperidine ring.[10][13]

Oncology

In the field of oncology, piperidine derivatives have emerged as crucial components of targeted therapies and chemotherapeutic agents.[15]

-

Kinase Inhibitors: The piperidine scaffold is present in several kinase inhibitors, such as Crizotinib, a dual ALK/ROS1 inhibitor.[9][16] While the piperidine fragment in Crizotinib may not directly interact with the active site, its inclusion was found to be optimal for achieving the desired pharmacological properties.[9][16]

-

Antineoplastic Agents: The piperidine moiety is found in naturally derived anticancer agents like vinblastine.[17] Synthetic piperidine derivatives are also being developed as potent anticancer agents, with some demonstrating the ability to induce apoptosis in cancer cells.[15]

Infectious and Parasitic Diseases

Piperidine derivatives have shown significant promise in combating infectious and parasitic diseases.

-

Antiviral Agents: Novel piperidine-based compounds have been identified as effective inhibitors of influenza virus replication.[18]

-

Antimicrobial and Antifungal Agents: Piperidine derivatives have demonstrated broad-spectrum antimicrobial activity, not only by reducing bacterial invasion but also by attenuating the pro-inflammatory response in host-bacteria interactions.[19][20]

-

Antiparasitic Drugs: Halofuginone, a synthetic analog of febrifugine containing a piperidine ring, is used as an antiparasitic drug.[21]

Other Therapeutic Areas

The applications of piperidine derivatives extend to a wide range of other therapeutic areas, including:

-

Antihistamines: Loratadine, a widely used H1 receptor antagonist, incorporates a piperidine ring.[11]

-

Antidiabetic Agents: Voglibose, an alpha-glucosidase inhibitor for the management of diabetes, is a piperidine derivative.[10]

-

Cardiovascular Drugs: Minoxidil, a vasodilator used for treating hair loss, is also a piperidine derivative.[11]

Strategic Synthesis of Piperidine Scaffolds

The efficient and versatile synthesis of piperidine derivatives is paramount for their successful application in drug discovery. A variety of synthetic strategies have been developed to access diverse and highly functionalized piperidine scaffolds.[22]

Hydrogenation of Pyridine Precursors

One of the most common and effective methods for synthesizing piperidines is the hydrogenation of substituted pyridines.[22]

-

Catalytic Hydrogenation: This method typically employs transition metal catalysts such as rhodium, palladium, or iridium.[22] For example, Glorius and colleagues developed a rhodium(I)-catalyzed dearomatization/hydrogenation process to access all-cis-(multi)fluorinated piperidines, which are valuable building blocks for medicinal chemistry.[9] This work was later expanded to include a palladium-catalyzed method that was effective for substrates inaccessible by rhodium catalysis.[22]

Experimental Protocol: Rhodium-Catalyzed Hydrogenation of Fluorinated Pyridines [9]

-

Reactant Preparation: In a glovebox, a vial is charged with the fluorinated pyridine substrate (0.2 mmol), Rh(cod)2BF4 (5 mol%), and the desired ligand (e.g., Walphos, 6 mol%).

-

Solvent and Reagent Addition: Anhydrous solvent (e.g., THF, 1.0 mL) and pinacol borane (1.5 equiv) are added.

-

Reaction Setup: The vial is sealed and placed in a hydrogenation reactor.

-

Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 bar). The reaction is stirred at a specified temperature (e.g., 40 °C) for a set time (e.g., 24 h).

-

Work-up and Purification: After cooling and venting, the reaction mixture is concentrated and purified by column chromatography to yield the fluorinated piperidine product.

Cyclization Reactions

Intra- and intermolecular cyclization reactions are powerful tools for constructing the piperidine ring.[8] These methods often allow for the stereoselective synthesis of substituted piperidines.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient approach to building molecular complexity in a single step. MCRs that yield highly substituted piperidines are particularly valuable in generating libraries of compounds for high-throughput screening.[8]

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Understanding the structure-activity relationship (SAR) of piperidine derivatives is crucial for optimizing their biological activity and pharmacokinetic properties.

Key SAR Insights

-

Substitution Pattern: The position and nature of substituents on the piperidine ring can dramatically influence a compound's potency, selectivity, and ADME properties. For instance, in the development of covalent inhibitors for SARS-CoV-2 papain-like protease, elaboration at the 3- or 4-position of the piperidine ring was explored to interact with the catalytic cysteine.[23]

-

Conformational Constraints: Introducing conformational constraints, for example, by creating spirocyclic or fused ring systems, can lock the piperidine ring into a specific conformation, potentially enhancing binding affinity and selectivity.[24]

Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physicochemical or biological properties, is a key strategy in drug design.[25][26]

-

Addressing Metabolic Liabilities: The atoms adjacent to the piperidine nitrogen are often sites of metabolism. Replacing the piperidine ring with a bioisostere, such as a morpholine or a spirocyclic system like azaspiro[3.3]heptane, can block these metabolic hotspots and improve metabolic stability.[5][27]

-

Modulating Physicochemical Properties: Bioisosteric replacement can be used to fine-tune properties like pKa and lipophilicity. For example, replacing a piperidine with a morpholine ring can increase polarity.[5]

-

Exploring New Chemical Space: Bioisosteres can also provide access to different substitution vectors, allowing for the exploration of new chemical space and potentially leading to improved interactions with the biological target.[5]

Future Perspectives and Conclusion

The piperidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Future research will likely focus on several key areas:

-

Development of Novel Synthetic Methodologies: The discovery of new and more efficient synthetic methods will enable the creation of increasingly complex and diverse piperidine derivatives.

-

Application of Computational Chemistry: In silico methods, such as molecular modeling and virtual screening, will play an increasingly important role in the rational design of piperidine-based drugs.

-

Exploration of New Therapeutic Targets: The unique properties of piperidine derivatives will continue to be leveraged in the pursuit of novel therapeutic targets for a wide range of diseases.

Data Presentation

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Moiety

| Drug Name | Therapeutic Class | Key Structural Features |

| Haloperidol | Antipsychotic | Butyrophenone derivative with a 4-hydroxypiperidine |

| Risperidone | Antipsychotic | Benzisoxazole derivative with a piperidine ring |